Cas no 1287491-91-1 (N-(2-{5-acetyl-4H,5H,6H,7H-thieno3,2-cpyridin-4-yl}phenyl)cyclopentanecarboxamide)

1287491-91-1 structure
Nome del prodotto:N-(2-{5-acetyl-4H,5H,6H,7H-thieno3,2-cpyridin-4-yl}phenyl)cyclopentanecarboxamide
N-(2-{5-acetyl-4H,5H,6H,7H-thieno3,2-cpyridin-4-yl}phenyl)cyclopentanecarboxamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(2-{5-acetyl-4H,5H,6H,7H-thieno3,2-cpyridin-4-yl}phenyl)cyclopentanecarboxamide
- Cyclopentanecarboxamide, N-[2-(5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-yl)phenyl]-
- CS-0243609
- N-(2-(5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-yl)phenyl)cyclopentanecarboxamide
- n-(2-{5-acetyl-4h,5h,6h,7h-thieno[3,2-c]pyridin-4-yl}phenyl)cyclopentanecarboxamide
- N-[2-(5-Acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-4-yl)phenyl]cyclopentanecarboxamide
- 1287491-91-1
- EN300-26623929
- AKOS030453393
-
- Inchi: 1S/C21H24N2O2S/c1-14(24)23-12-10-19-17(11-13-26-19)20(23)16-8-4-5-9-18(16)22-21(25)15-6-2-3-7-15/h4-5,8-9,11,13,15,20H,2-3,6-7,10,12H2,1H3,(H,22,25)
- Chiave InChI: LCCXZGQNFJXWMT-UHFFFAOYSA-N
- Sorrisi: C1(C(NC2=CC=CC=C2C2N(C(C)=O)CCC3SC=CC2=3)=O)CCCC1
Proprietà calcolate
- Massa esatta: 368.15584919g/mol
- Massa monoisotopica: 368.15584919g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 26
- Conta legami ruotabili: 3
- Complessità: 534
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 77.6Ų
- XLogP3: 3.4
Proprietà sperimentali
- Densità: 1.270±0.06 g/cm3(Predicted)
- Punto di ebollizione: 600.1±55.0 °C(Predicted)
- pka: 14.97±0.70(Predicted)
N-(2-{5-acetyl-4H,5H,6H,7H-thieno3,2-cpyridin-4-yl}phenyl)cyclopentanecarboxamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P028XB1-100mg |
N-(2-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}phenyl)cyclopentanecarboxamide |
1287491-91-1 | 95% | 100mg |
$1829.00 | 2023-12-25 | |
Enamine | EN300-26623929-0.1g |
N-(2-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}phenyl)cyclopentanecarboxamide |
1287491-91-1 | 95% | 0.1g |
$1429.0 | 2023-09-12 | |
Aaron | AR028XJD-50mg |
N-(2-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}phenyl)cyclopentanecarboxamide |
1287491-91-1 | 95% | 50mg |
$1656.00 | 2023-12-16 | |
Enamine | EN300-26623929-0.05g |
N-(2-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}phenyl)cyclopentanecarboxamide |
1287491-91-1 | 95% | 0.05g |
$1186.0 | 2023-09-12 | |
Aaron | AR028XJD-100mg |
N-(2-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}phenyl)cyclopentanecarboxamide |
1287491-91-1 | 95% | 100mg |
$1990.00 | 2023-12-16 | |
1PlusChem | 1P028XB1-50mg |
N-(2-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}phenyl)cyclopentanecarboxamide |
1287491-91-1 | 95% | 50mg |
$1528.00 | 2023-12-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314279-100mg |
n-(2-{5-acetyl-4h,5h,6h,7h-thieno[3,2-c]pyridin-4-yl}phenyl)cyclopentanecarboxamide |
1287491-91-1 | 98% | 100mg |
¥16048.00 | 2024-08-09 |
N-(2-{5-acetyl-4H,5H,6H,7H-thieno3,2-cpyridin-4-yl}phenyl)cyclopentanecarboxamide Letteratura correlata
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
1287491-91-1 (N-(2-{5-acetyl-4H,5H,6H,7H-thieno3,2-cpyridin-4-yl}phenyl)cyclopentanecarboxamide) Prodotti correlati
- 2034302-49-1(2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine)
- 54675-16-0(5-Methyl-2-(methylamino)benzoic acid)
- 130232-97-2(S-(+)-Tert-butyl Glycidyl Ether)
- 2375260-88-9(Benzenamine, 3-(2,2,2-trifluoro-1,1-dimethylethyl)-, hydrochloride (1:1))
- 15724-70-6(3,6-Diacetamidoacridine)
- 124730-14-9((2S)-2-{(tert-butoxy)carbonylamino}-3-(methylamino)propanoic acid)
- 2227814-14-2(methyl (3S)-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate)
- 1935231-15-4(2-Azaspiro[4.5]decane-4-carbonitrile)
- 2138281-19-1(4'-chloro-1',2'-dihydrospirocyclopropane-1,3'-indole-3-amine)
- 2138103-00-9(3-Chloro-5-(2-methylphenyl)aniline)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
